molecular formula C31H52O B577314 (1S,2R,4aR,6aR,6aS,8aR,10S,12aR,14aS,14bR)-10-methoxy-1,2,4a,6a,9,9,12a,14a-octamethyl-2,3,4,5,6,6a,8,8a,10,11,12,13,14,14b-tetradecahydro-1H-picene CAS No. 14021-29-5

(1S,2R,4aR,6aR,6aS,8aR,10S,12aR,14aS,14bR)-10-methoxy-1,2,4a,6a,9,9,12a,14a-octamethyl-2,3,4,5,6,6a,8,8a,10,11,12,13,14,14b-tetradecahydro-1H-picene

Cat. No.: B577314
CAS No.: 14021-29-5
M. Wt: 440.756
InChI Key: HMTYXVQACLXYEQ-YHGUPDJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R,4aR,6aR,6aS,8aR,10S,12aR,14aS,14bR)-10-methoxy-1,2,4a,6a,9,9,12a,14a-octamethyl-2,3,4,5,6,6a,8,8a,10,11,12,13,14,14b-tetradecahydro-1H-picene is an organic compound with the molecular formula C31H52O. It consists of 31 carbon atoms, 52 hydrogen atoms, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for (1S,2R,4aR,6aR,6aS,8aR,10S,12aR,14aS,14bR)-10-methoxy-1,2,4a,6a,9,9,12a,14a-octamethyl-2,3,4,5,6,6a,8,8a,10,11,12,13,14,14b-tetradecahydro-1H-picene are not well-documented. Generally, the production of such compounds on an industrial scale would involve optimizing the synthetic routes for higher yields and purity, using large-scale reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,4aR,6aR,6aS,8aR,10S,12aR,14aS,14bR)-10-methoxy-1,2,4a,6a,9,9,12a,14a-octamethyl-2,3,4,5,6,6a,8,8a,10,11,12,13,14,14b-tetradecahydro-1H-picene can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic effects or its role in drug development.

    Industry: It could be used in the development of new materials or as a component in chemical processes.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (1S,2R,4aR,6aR,6aS,8aR,10S,12aR,14aS,14bR)-10-methoxy-1,2,4a,6a,9,9,12a,14a-octamethyl-2,3,4,5,6,6a,8,8a,10,11,12,13,14,14b-tetradecahydro-1H-picene include other methoxy-substituted organic molecules and compounds with similar carbon skeletons.

Uniqueness

The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties. Its methoxy group and the arrangement of carbon atoms make it different from other similar compounds, potentially leading to unique reactivity and applications.

Properties

CAS No.

14021-29-5

Molecular Formula

C31H52O

Molecular Weight

440.756

IUPAC Name

(1S,2R,4aR,6aR,6aS,8aR,10S,12aR,14aS,14bR)-10-methoxy-1,2,4a,6a,9,9,12a,14a-octamethyl-2,3,4,5,6,6a,8,8a,10,11,12,13,14,14b-tetradecahydro-1H-picene

InChI

InChI=1S/C31H52O/c1-20-12-15-28(5)18-19-30(7)23-10-11-24-27(3,4)25(32-9)14-16-29(24,6)22(23)13-17-31(30,8)26(28)21(20)2/h10,20-22,24-26H,11-19H2,1-9H3/t20-,21+,22+,24+,25+,26-,28-,29-,30-,31+/m1/s1

InChI Key

HMTYXVQACLXYEQ-YHGUPDJESA-N

SMILES

CC1CCC2(CCC3(C4=CCC5C(C(CCC5(C4CCC3(C2C1C)C)C)OC)(C)C)C)C

Origin of Product

United States

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